cis-1,2-Cyclohexanedicarboxylic acid

Description

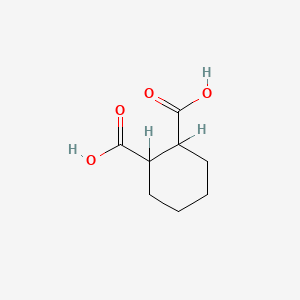

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-cyclohexane-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAWQNUELGIYBC-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031439 | |

| Record name | rel-(1R,2S)-1,2-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | cis-1,2-Cyclohexanedicarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13042 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

610-09-3 | |

| Record name | cis-1,2-Cyclohexanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-1,2-Cyclohexanedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | rel-(1R,2S)-1,2-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,2-Cyclohexanedicarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexahydrophthalic acid, cis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of cis-1,2-Cyclohexanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-1,2-Cyclohexanedicarboxylic acid (CAS RN: 610-09-3), also known as cis-hexahydrophthalic acid, is a saturated cyclic dicarboxylic acid. Its structure, featuring two carboxylic acid groups on the same side of a cyclohexane (B81311) ring, makes it a valuable intermediate in organic synthesis.[1] It serves as a precursor in the production of polymers, plasticizers, and synthetic resins, such as glyptal-type resins.[1] This guide provides an in-depth overview of its core chemical and physical properties, experimental protocols for their determination, and relevant chemical synthesis pathways.

Chemical and Physical Properties

The fundamental properties of cis-1,2-cyclohexanedicarboxylic acid are summarized below. These values are critical for its application in chemical synthesis and material science.

General and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | cis-(1R,2S)-cyclohexane-1,2-dicarboxylic acid | [2] |

| Synonyms | cis-Hexahydrophthalic acid | [2] |

| CAS Number | 610-09-3 | [2] |

| Molecular Formula | C₈H₁₂O₄ | [2] |

| Molecular Weight | 172.18 g/mol | [2] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 188 - 192 °C | [2] |

| Boiling Point | 262.49 °C (estimate) | [2] |

| Density | 1.2104 g/cm³ (estimate) | [2] |

| Flash Point | 250 °C | [2] |

| Vapor Pressure | 5.78 x 10⁻⁷ mmHg at 25°C | [2] |

Acidity and Solubility

| Property | Value | Source(s) |

| pKa₁ | 4.34 (at 20°C) | [2] |

| pKa₂ | 6.76 (at 20°C) | [2] |

| Water Solubility | >2 g/L (at 20°C) | [2] |

| Solvent Solubility | Soluble in Benzene, Ethanol, Methanol, Ether | [2] |

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity assessment of cis-1,2-cyclohexanedicarboxylic acid.

| Spectroscopy | Data Highlights |

| ¹H NMR | (Solvent: DMSO-d₆) Chemical shifts (ppm) reported at: 12.04 (s, 2H, COOH), 2.67 (m, 2H), 1.87 (m, 2H), 1.67 (m, 2H), 1.37 (m, 4H). |

| ¹³C NMR | Data available, confirms the presence of 8 unique carbon atoms. |

| FTIR | (Technique: KBr Pellet) Shows characteristic absorptions for O-H stretching of the carboxylic acid, C=O stretching, and C-H stretching of the cyclohexane ring. |

| Mass Spectrometry | (Technique: GC-MS) Molecular ion peak and fragmentation pattern are consistent with the structure. |

Synthesis and Chemical Logic

Cis-1,2-cyclohexanedicarboxylic acid is typically prepared by the hydrolysis of its corresponding anhydride (B1165640). The anhydride itself is synthesized via catalytic hydrogenation of cis-4-cyclohexene-1,2-dicarboxylic anhydride, which is a product of the Diels-Alder reaction between butadiene and maleic anhydride.[3][4]

Experimental Protocols

Detailed methodologies for determining key chemical properties are provided below.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the two dissociation constants (pKa₁ and pKa₂) for cis-1,2-cyclohexanedicarboxylic acid.

Methodology:

-

Preparation: Accurately weigh approximately 100-200 mg of cis-1,2-cyclohexanedicarboxylic acid and dissolve it in 50 mL of deionized, carbonate-free water.[5]

-

Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) that bracket the expected pKa values.[6]

-

Titration: Place the dissolved sample on a magnetic stirrer and immerse the calibrated pH electrode. Add a standardized solution of sodium hydroxide (B78521) (e.g., 0.1 M) in small, precise increments (e.g., 0.1-0.2 mL).[6]

-

Data Recording: After each increment, allow the pH reading to stabilize before recording the value and the total volume of titrant added. Continue this process until the pH has passed the second expected equivalence point (e.g., to pH 12).[5]

-

Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting titration curve will show two inflection points, corresponding to the two equivalence points. The pKa₁ is the pH at the half-volume of the first equivalence point, and the pKa₂ is the pH at the volume halfway between the first and second equivalence points.[7]

Melting Point Determination (Capillary Method)

This is the standard pharmacopeia method for determining the melting range of a solid crystalline substance.[8][9]

Methodology:

-

Sample Preparation: Ensure the cis-1,2-cyclohexanedicarboxylic acid sample is completely dry and finely powdered by grinding in a mortar.[9]

-

Capillary Loading: Push the open end of a glass capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to compact the powder into a column of 2-3 mm at the bottom.[10]

-

Measurement: Place the loaded capillary into the heating block of a melting point apparatus.[11]

-

Heating: Heat the sample rapidly to a temperature about 15°C below the expected melting point (188-192°C). Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[10]

-

Observation: Record the temperature at which the first signs of melting are observed (the solid begins to collapse and a liquid phase appears) and the temperature at which the last solid particle disappears. This range is the melting point.[10][12]

Infrared (IR) Spectroscopy (KBr Pellet Method)

This method is used to obtain the IR spectrum of a solid sample dispersed in a matrix that is transparent to infrared radiation.[13]

Methodology:

-

Sample Preparation: Weigh 1-2 mg of cis-1,2-cyclohexanedicarboxylic acid and approximately 100-200 mg of spectroscopic grade, dry potassium bromide (KBr).[14]

-

Grinding: Thoroughly grind the sample and KBr together in an agate mortar to create a fine, homogeneous powder. This minimizes light scattering.[15]

-

Pellet Formation: Place the powder mixture into a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent, or translucent pellet.[13][16]

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Background Collection: Run a background spectrum using a blank KBr pellet to correct for atmospheric H₂O, CO₂, and any moisture in the KBr.[14]

-

Sample Spectrum: Collect the IR spectrum of the sample pellet.

NMR Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[17]

Methodology:

-

Sample Quantity: Dissolve 5-25 mg of cis-1,2-cyclohexanedicarboxylic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a small vial.[18][19]

-

Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[17][18]

-

Referencing: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solvent before use for accurate chemical shift referencing.[19][20]

-

Mixing: Cap the NMR tube and invert it several times to ensure the solution is homogeneous.

Safety and Handling

Cis-1,2-cyclohexanedicarboxylic acid is classified as an irritant. Users should adhere to the following safety precautions:

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Work in a well-ventilated area or under a chemical fume hood.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Inhalation: Move the person to fresh air.

-

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

References

- 1. Buy cis-1,2-Cyclohexanedicarboxylic acid (EVT-305729) | 610-09-3 [evitachem.com]

- 2. cis-1,2-Cyclohexanedicarboxylic acid | C8H12O4 | CID 245564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride - Google Patents [patents.google.com]

- 4. US20040054220A1 - Method for producing cyclohexane dicarboxylic acids and the derivatives thereof - Google Patents [patents.google.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. mt.com [mt.com]

- 9. thinksrs.com [thinksrs.com]

- 10. jk-sci.com [jk-sci.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. What Are Kbr Pellets? The Essential Guide To Solid Sample Ftir Analysis - Kintek Solution [kindle-tech.com]

- 14. shimadzu.com [shimadzu.com]

- 15. scienceijsar.com [scienceijsar.com]

- 16. pelletpressdiesets.com [pelletpressdiesets.com]

- 17. NMR Sample Preparation [nmr.chem.umn.edu]

- 18. research.reading.ac.uk [research.reading.ac.uk]

- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 20. organomation.com [organomation.com]

structure and bonding of cis-1,2-Cyclohexanedicarboxylic acid

An In-depth Technical Guide on the Structure and Bonding of cis-1,2-Cyclohexanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and bonding characteristics of cis-1,2-cyclohexanedicarboxylic acid. The document details its conformational analysis, intramolecular and intermolecular hydrogen bonding, and key spectroscopic data. Experimental protocols for its synthesis and characterization are also provided to support further research and application in fields such as medicinal chemistry and materials science.

Molecular Structure and Conformation

cis-1,2-Cyclohexanedicarboxylic acid (C₈H₁₂O₄) is a cyclic dicarboxylic acid characterized by a cyclohexane (B81311) ring with two carboxylic acid groups substituted on adjacent carbon atoms in a cis configuration.[1][2] The stereochemistry of these substituents dictates the conformational behavior of the molecule.

The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. For a cis-1,2-disubstituted cyclohexane, one substituent is positioned axially (a) and the other equatorially (e).[3] This leads to a conformational equilibrium between two energetically equivalent chair forms, where the substituents switch between axial and equatorial positions through a ring-flip mechanism.

Conformational Equilibrium in Solution

In solution, cis-1,2-cyclohexanedicarboxylic acid exists as a dynamic equilibrium between two chair conformers: (1a, 2e) and (1e, 2a). These conformers are enantiomeric and therefore have equal energy, resulting in an equal population at equilibrium.

Caption: Conformational equilibrium of cis-1,2-cyclohexanedicarboxylic acid.

Studies using NMR spectroscopy in aqueous and DMSO solutions have investigated the conformational preferences. The ratio of the ionization constants (K₁/K₂) in these solvents is much less than 10⁴, which is a standard criterion suggesting the absence of significant intramolecular hydrogen bonding in these polar environments.

Solid-State Conformation and Intramolecular Hydrogen Bonding

The crystal structure of cis-1,2-cyclohexanedicarboxylic acid has been determined by X-ray diffraction.[3] In the solid state, the molecule adopts a chair conformation with one carboxylic acid group in an axial position and the other in an equatorial position.[3] Unlike in solution, the conformation in the crystal lattice is fixed.

In the solid state, there is evidence of intramolecular hydrogen bonding. This occurs between the axial carboxylic acid group and the equatorial carboxylic acid group, forming a seven-membered ring. This interaction contributes to the stability of the observed conformation in the crystal.

Crystallographic Data

The following table summarizes the key bond lengths, bond angles, and dihedral angles for cis-1,2-cyclohexanedicarboxylic acid as determined by X-ray crystallography. This data provides precise insights into the molecular geometry in the solid state.

| Parameter | Atoms Involved | Value (Å or °) |

| Bond Lengths | ||

| C-C (cyclohexane ring) | Data from Benedetti et al. | |

| C-C (carboxyl) | Data from Benedetti et al. | |

| C=O | Data from Benedetti et al. | |

| C-O | Data from Benedetti et al. | |

| Bond Angles | ||

| C-C-C (cyclohexane ring) | Data from Benedetti et al. | |

| C-C-COOH | Data from Benedetti et al. | |

| O=C-O | Data from Benedetti et al. | |

| Dihedral Angles | ||

| Defining the chair conformation | Data from Benedetti et al. | |

| Orientation of carboxyl groups | Data from Benedetti et al. |

Note: The specific quantitative data is reported in the publication by E. Benedetti, C. Pedone, and G. Allegra in The Journal of Physical Chemistry (1970).[3]

Spectroscopic Analysis

Spectroscopic techniques are essential for the characterization of cis-1,2-cyclohexanedicarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The signals for the methine protons attached to the carbons bearing the carboxylic acid groups are of particular interest for conformational analysis.

¹³C NMR: The carbon NMR spectrum shows distinct signals for the different carbon atoms in the molecule, including the carbonyl carbons of the carboxylic acid groups and the carbons of the cyclohexane ring.

| ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

| Typical values for cyclohexane protons | Typical values for cyclohexane carbons |

| Chemical shift of CH-COOH protons | Chemical shift of CH-COOH carbons |

| Chemical shift of COOH protons | Chemical shift of COOH carbons |

Note: Specific chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of cis-1,2-cyclohexanedicarboxylic acid is characterized by strong absorptions corresponding to the carboxylic acid functional groups.

| Vibrational Mode | Frequency Range (cm⁻¹) |

| O-H stretch (carboxylic acid dimer) | 2500-3300 (broad) |

| C=O stretch (carboxylic acid) | 1700-1725 |

| C-O stretch | 1210-1320 |

| O-H bend | 920-950 |

Experimental Protocols

Synthesis of cis-1,2-Cyclohexanedicarboxylic Acid

The synthesis is typically achieved through a two-step process: a Diels-Alder reaction to form the unsaturated precursor, followed by catalytic hydrogenation.

Step 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride (B1165640)

This step involves a [4+2] cycloaddition reaction between 1,3-butadiene (B125203) and maleic anhydride.

Caption: Synthesis of the anhydride precursor via Diels-Alder reaction.

-

Procedure: 1,3-butadiene is bubbled through a solution of maleic anhydride in a suitable solvent (e.g., benzene (B151609) or toluene) at a controlled temperature. The reaction is exothermic. After the reaction is complete, the product is isolated by crystallization.

Step 2: Catalytic Hydrogenation to cis-1,2-Cyclohexanedicarboxylic Acid

The double bond in the cyclohexene (B86901) ring of the anhydride is reduced by catalytic hydrogenation. The anhydride is then hydrolyzed to the dicarboxylic acid.

Caption: Hydrogenation and hydrolysis to the final product.

-

Procedure: cis-4-Cyclohexene-1,2-dicarboxylic anhydride is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) and subjected to hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.[4] Following the reduction, the resulting saturated anhydride is hydrolyzed by heating with water to yield cis-1,2-cyclohexanedicarboxylic acid. The product is then purified by recrystallization.

NMR Spectroscopy Protocol

-

Sample Preparation: A sample of cis-1,2-cyclohexanedicarboxylic acid is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O) to a concentration of approximately 5-10 mg/mL.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 300 or 500 MHz for ¹H).

-

Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C NMR. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy Protocol

-

Sample Preparation: A solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

-

Instrumentation: An FTIR spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber.

Conclusion

The structure and bonding of cis-1,2-cyclohexanedicarboxylic acid are defined by the interplay of its cyclic nature, the cis orientation of its carboxylic acid groups, and the resulting conformational preferences. In the solid state, it adopts a specific chair conformation with one axial and one equatorial carboxylic acid group, stabilized by intramolecular hydrogen bonding. In solution, it exists as a dynamic equilibrium of two equivalent chair conformers. A thorough understanding of these structural features, supported by crystallographic and spectroscopic data, is crucial for its application in the rational design of new molecules in drug development and materials science.

References

A Comprehensive Technical Guide to the Synthesis of cis-1,2-Cyclohexanedicarboxylic Acid from its Anhydride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of cis-1,2-cyclohexanedicarboxylic acid from its corresponding anhydride (B1165640). The primary method involves the hydrolysis of cis-1,2-cyclohexanedicarboxylic anhydride, a process that is both efficient and straightforward. This document provides a thorough overview of the synthesis, including the mechanism, detailed experimental protocols, and quantitative data to support researchers in their laboratory work.

Introduction

cis-1,2-Cyclohexanedicarboxylic acid is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals, polymers, and other specialty chemicals. Its stereochemistry and dicarboxylic acid functionality make it a versatile starting material for the synthesis of more complex molecules. The most common and direct route to this diacid is through the hydrolysis of its cyclic anhydride. This guide will focus on this transformation, providing the necessary details for its successful implementation in a laboratory setting.

Synthesis Pathway Overview

The synthesis of cis-1,2-cyclohexanedicarboxylic acid from its anhydride is a single-step process involving the nucleophilic attack of water on one of the carbonyl carbons of the anhydride ring, leading to the opening of the ring and the formation of the dicarboxylic acid.

The overall synthesis can be broken down into two main stages:

-

Preparation of cis-1,2-Cyclohexanedicarboxylic Anhydride : This is often achieved through a Diels-Alder reaction between 1,3-butadiene (B125203) and maleic anhydride to form cis-4-cyclohexene-1,2-dicarboxylic anhydride, followed by catalytic hydrogenation to saturate the double bond.

-

Hydrolysis of cis-1,2-Cyclohexanedicarboxylic Anhydride : The cyclic anhydride is heated in the presence of water to yield the desired cis-1,2-cyclohexanedicarboxylic acid.

This guide will primarily focus on the second stage, the hydrolysis reaction.

Reaction Mechanism and Logic

The hydrolysis of cis-1,2-cyclohexanedicarboxylic anhydride proceeds through a nucleophilic acyl substitution mechanism. The key steps are:

-

Nucleophilic Attack : A water molecule acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of the anhydride.

-

Tetrahedral Intermediate Formation : This attack leads to the formation of a tetrahedral intermediate.

-

Proton Transfer : A proton is transferred from the attacking water molecule to the oxygen of the leaving carboxylate group.

-

Ring Opening : The tetrahedral intermediate collapses, breaking the C-O bond of the anhydride ring and forming the dicarboxylic acid.

The cis stereochemistry of the anhydride is retained in the final dicarboxylic acid product because the reaction does not involve any of the stereocenters on the cyclohexane (B81311) ring.

Caption: Hydrolysis mechanism of the anhydride.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of cis-1,2-cyclohexanedicarboxylic acid from its anhydride. The procedure is based on established laboratory practices for the hydrolysis of cyclic anhydrides.

Hydrolysis of cis-1,2-Cyclohexanedicarboxylic Anhydride

Materials:

-

cis-1,2-Cyclohexanedicarboxylic anhydride

-

Distilled water

-

Erlenmeyer flask

-

Heating source (e.g., hot plate or heating mantle)

-

Boiling chips

-

Ice bath

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

In an Erlenmeyer flask, combine cis-1,2-cyclohexanedicarboxylic anhydride and a sufficient amount of distilled water. A common ratio is approximately 1 gram of anhydride to 10-15 mL of water.

-

Add a few boiling chips to the flask to ensure smooth boiling.

-

Heat the mixture to boiling with gentle stirring. Continue heating until all the anhydride has dissolved. This may take 10-20 minutes of boiling.

-

Once the anhydride has completely dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. The initiation of crystallization may be aided by scratching the inside of the flask with a glass rod.

-

After the solution has reached room temperature and crystal formation is evident, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.

-

Collect the white crystals of cis-1,2-cyclohexanedicarboxylic acid by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold distilled water to remove any soluble impurities.

-

Dry the crystals thoroughly, either by air drying or in a desiccator, to a constant weight.

Purification by Recrystallization

If further purification is required, the crude cis-1,2-cyclohexanedicarboxylic acid can be recrystallized from hot water.

Procedure:

-

Dissolve the crude diacid in a minimum amount of boiling distilled water.

-

If the solution is colored, a small amount of activated charcoal can be added, and the hot solution is filtered through a fluted filter paper to remove the charcoal and any other insoluble impurities.

-

Allow the hot, clear filtrate to cool slowly to room temperature.

-

Once crystal formation is well underway, cool the mixture in an ice bath to complete the crystallization process.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold distilled water, and dry to a constant weight.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of cis-1,2-cyclohexanedicarboxylic acid from its anhydride.

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) | Appearance |

| cis-1,2-Cyclohexanedicarboxylic Anhydride | C₈H₁₀O₃ | 154.16 | 13149-00-3 | 32-34 | White solid |

| cis-1,2-Cyclohexanedicarboxylic Acid | C₈H₁₂O₄ | 172.18 | 610-09-3 | 188-192 (decomposes) | White crystalline powder |

| Experimental Parameter | Value/Range | Notes |

| Reaction Solvent | Water | A green and readily available solvent. |

| Reaction Temperature | Boiling point of water (100 °C) | Ensures dissolution of the anhydride and promotes hydrolysis. |

| Reaction Time | 10 - 20 minutes (after boiling begins) | Time required for complete dissolution of the anhydride. |

| Product Yield | 60-70% | Based on a similar hydrolysis of 4-cyclohexene-cis-1,2-dicarboxylic anhydride. Yields can be optimized by careful control of crystallization and filtration.[1] |

| Purification Method | Recrystallization from water | An effective method for obtaining high-purity product. |

Experimental Workflow

The logical flow of the synthesis process, from the precursor anhydride to the final purified product, is illustrated in the following diagram.

Caption: Experimental workflow for the synthesis.

Conclusion

The synthesis of cis-1,2-cyclohexanedicarboxylic acid via the hydrolysis of its anhydride is a robust and reliable method suitable for laboratory-scale preparations. This guide provides the essential technical details, including a comprehensive experimental protocol, quantitative data, and a clear workflow, to enable researchers and professionals in the field of drug development and chemical synthesis to successfully produce this important chemical intermediate. By following the outlined procedures, a high-purity product can be obtained in good yield.

References

An In-depth Technical Guide to cis-1,2-Cyclohexanedicarboxylic Acid

This technical guide provides essential information regarding the molecular properties of cis-1,2-cyclohexanedicarboxylic acid, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental molecular attributes of cis-1,2-cyclohexanedicarboxylic acid are summarized below. This data is crucial for a variety of experimental and theoretical applications, from reaction stoichiometry to analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₄ | [1][2][3][4][5] |

| Molecular Weight | 172.18 g/mol | [1][3][4][5] |

| Alternate Molecular Weight | 172.1785 g/mol | [2] |

Synthesis Workflow

While cis-1,2-cyclohexanedicarboxylic acid is commercially available, understanding its synthesis provides context for its purity and potential applications. A common laboratory-scale synthesis involves the catalytic hydrogenation of cis-1,2-cyclohexanedicarboxylic anhydride (B1165640). The following diagram illustrates a generalized workflow for this process.

Caption: A generalized workflow for the synthesis of cis-1,2-cyclohexanedicarboxylic acid.

Experimental Protocols

Due to the fundamental nature of this compound, detailed experimental protocols are often specific to its application rather than the molecule itself. For instance, its use as a ligand in coordination chemistry or as a monomer in polymer synthesis would each have highly specialized protocols. Researchers are advised to consult literature specific to their field of application for detailed experimental methodologies. The synthesis outlined above generally proceeds via the hydrolysis of the corresponding anhydride, a standard organic chemistry procedure.

General Hydrolysis Protocol Outline:

-

Dissolution: The anhydride is dissolved in an appropriate solvent, often with gentle heating.

-

Hydrolysis: A stoichiometric excess of water is added, and the mixture is refluxed for a period sufficient to ensure complete conversion. Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Infrared (IR) Spectroscopy (monitoring the disappearance of the anhydride carbonyl peaks and the appearance of the carboxylic acid hydroxyl peak).

-

Isolation: The product is typically isolated by cooling the reaction mixture to induce crystallization.

-

Purification: The resulting solid is collected by filtration, washed with a cold solvent to remove impurities, and dried under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent system.

References

An In-depth Technical Guide to cis-1,2-Cyclohexanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,2-Cyclohexanedicarboxylic acid, with the IUPAC name cis-cyclohexane-1,2-dicarboxylic acid , is a dicarboxylic acid featuring a cyclohexane (B81311) ring with two carboxylic acid groups attached to adjacent carbon atoms in a cis configuration.[1][2] This specific stereochemistry confers unique properties to the molecule, making it a valuable building block in various fields, including organic synthesis, polymer chemistry, and drug development. Its rigid cyclic structure and the presence of two carboxyl groups allow for diverse chemical transformations and the formation of complex molecular architectures.

This technical guide provides a comprehensive overview of cis-1,2-cyclohexanedicarboxylic acid, including its chemical and physical properties, detailed synthesis protocols, and its applications, with a particular focus on its relevance to the pharmaceutical industry.

Chemical and Physical Properties

cis-1,2-Cyclohexanedicarboxylic acid is a white crystalline powder.[3] Its key properties are summarized in the table below, providing essential data for laboratory and industrial applications.

| Property | Value | Reference |

| IUPAC Name | cis-cyclohexane-1,2-dicarboxylic acid | [3] |

| Stereoisomer IUPAC Name | cis-(1R,2S)-cyclohexane-1,2-dicarboxylic acid | [3] |

| CAS Registry Number | 610-09-3 | [2] |

| Molecular Formula | C₈H₁₂O₄ | [2][3] |

| Molecular Weight | 172.18 g/mol | [3] |

| Appearance | White crystalline powder | [3] |

| InChI | InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6+ | [2][3] |

| InChIKey | QSAWQNUELGIYBC-OLQVQODUSA-N | [2][3] |

| SMILES | C1CC--INVALID-LINK--C(=O)O">C@@HC(=O)O | [3] |

Synthesis of cis-1,2-Cyclohexanedicarboxylic Acid

The primary synthetic route to cis-1,2-cyclohexanedicarboxylic acid involves the hydrogenation of its corresponding anhydride (B1165640), cis-4-cyclohexene-1,2-dicarboxylic anhydride.

Experimental Protocol: Hydrogenation of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

This method is widely employed for the production of cis-cyclohexane-1,2-dicarboxylic anhydride, which can then be hydrolyzed to the diacid.

Materials:

-

cis-4-Cyclohexene-1,2-dicarboxylic anhydride

-

Hydrogenation catalyst (e.g., nickel on silica, platinum oxide)[1][4]

-

Solvent (optional, e.g., glacial acetic acid, ethyl acetate)[4]

-

Low-pressure catalytic hydrogenation apparatus[5]

-

Absolute ethanol[5]

Procedure:

-

Catalyst Preparation (if using Platinum Oxide): In a suitable reaction vessel within a low-pressure hydrogenation apparatus, place 0.5 g of Adams platinum oxide catalyst and 20 ml of absolute ethanol.[5]

-

Evacuate the system and fill it with hydrogen gas. Repeat this process twice.[5]

-

Admit hydrogen to a pressure of 1-2 atmospheres and shake the mixture for 20-30 minutes to reduce the platinum oxide.[5]

-

Hydrogenation Reaction:

-

Method A (with solvent): Dissolve or suspend cis-4-cyclohexene-1,2-dicarboxylic anhydride in an inert solvent like glacial acetic acid or ethyl acetate (B1210297) in the presence of a hydrogenation catalyst such as platinum oxide or Raney nickel.[4]

-

Method B (molten, without solvent): Heat cis-4-cyclohexene-1,2-dicarboxylic anhydride to a molten state at a temperature not exceeding 150°C in the presence of a hydrogenation catalyst.[4] This method can yield a product with a higher melting point.

-

-

Introduce hydrogen gas into the reaction vessel and maintain a pressure of 25-30 lb.[5]

-

Agitate the reaction mixture until the theoretical amount of hydrogen has been absorbed.

-

Work-up:

-

Cool the reaction mixture and filter to remove the catalyst.

-

If a solvent was used, remove it under reduced pressure.

-

The resulting cis-1,2-cyclohexanedicarboxylic anhydride can be purified by distillation or crystallization.

-

-

Hydrolysis to the Diacid: The anhydride readily reacts with water to form cis-1,2-cyclohexanedicarboxylic acid.[1]

Synthesis Workflow

Caption: Synthesis workflow for cis-1,2-Cyclohexanedicarboxylic acid.

Applications in Research and Drug Development

cis-1,2-Cyclohexanedicarboxylic acid serves as a versatile intermediate in various chemical applications.

-

Organic Synthesis: It is a fundamental building block for the synthesis of more complex organic molecules.[1] Its two carboxylic acid groups can undergo reactions such as esterification and amidation.[1][6]

-

Plasticizers and Resins: The compound and its anhydride are used in the production of plasticizers to enhance the flexibility of plastics and in the manufacturing of synthetic resins, such as glyptal-type resins.[1][4]

-

Coordination Chemistry: The rigid cyclic structure and the two carboxyl groups enable it to act as a ligand in the construction of coordination polymers with potential applications in catalysis and materials science.[1]

-

Drug Development: Chiral isomers of 1,2-cyclohexanedicarboxylic acid are crucial intermediates in the synthesis of pharmaceuticals. For example, (1R,2R)-1,2-cyclohexanedicarboxylic acid is a key intermediate in the synthesis of the antipsychotic drug Lurasidone.[6] The cis isomer and its derivatives are also investigated for their biological activities. The formation of 2-Sarcosinamide-cis-1,2-cyclohexanedicarboxylamide is noted as a major metabolite of the ACE inhibitor Idrapril Calcium.[1]

Logical Relationship of Isomers and Precursors

The relationship between cis-1,2-cyclohexanedicarboxylic acid, its trans isomer, and its direct precursor is important for understanding its chemistry and applications.

Caption: Relationship between cis/trans isomers and their anhydride precursor.

References

- 1. Buy cis-1,2-Cyclohexanedicarboxylic acid (EVT-305729) | 610-09-3 [evitachem.com]

- 2. 1,2-Cyclohexanedicarboxylic acid, cis- [webbook.nist.gov]

- 3. cis-1,2-Cyclohexanedicarboxylic acid | C8H12O4 | CID 245564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide on the Stereoisomers and Conformation of cis-1,2-Cyclohexanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers and conformational analysis of cis-1,2-cyclohexanedicarboxylic acid. This molecule serves as a fundamental model for understanding the stereochemical and conformational properties of substituted cyclohexanes, which are prevalent structural motifs in numerous pharmaceutical compounds. A thorough understanding of its conformational behavior is critical for rational drug design, as the spatial arrangement of functional groups profoundly influences molecular interactions and biological activity. This document details the conformational equilibrium of the cis-isomer, presents quantitative data from spectroscopic and crystallographic studies, and outlines the experimental protocols for such analyses.

Introduction to the Stereoisomers of 1,2-Cyclohexanedicarboxylic Acid

1,2-Cyclohexanedicarboxylic acid possesses two stereogenic centers at carbons C1 and C2. This gives rise to three stereoisomers: a pair of enantiomers for the trans-isomer ((1R,2R) and (1S,2S)) and a meso compound for the cis-isomer ((1R,2S)). The cis-isomer is achiral due to a plane of symmetry passing through the C1-C2 bond.

The focus of this guide is the cis-1,2-cyclohexanedicarboxylic acid, a molecule where the two carboxylic acid groups are situated on the same face of the cyclohexane (B81311) ring. This specific arrangement dictates its unique conformational preferences.

Conformational Analysis of cis-1,2-Cyclohexanedicarboxylic Acid

The cyclohexane ring in cis-1,2-cyclohexanedicarboxylic acid predominantly adopts a chair conformation to minimize angle and torsional strain. In the cis configuration, one carboxylic acid group must occupy an axial (a) position, while the other assumes an equatorial (e) position. Through a process of ring inversion (chair-chair interconversion), the axial substituent becomes equatorial, and the equatorial substituent becomes axial.

For the parent cis-1,2-cyclohexanedicarboxylic acid, these two chair conformers are enantiomeric and therefore have identical energy. Consequently, they exist in a 1:1 ratio at equilibrium.

Conformational equilibrium of cis-1,2-cyclohexanedicarboxylic acid.

Quantitative Conformational Data

The conformational properties of cis-1,2-cyclohexanedicarboxylic acid can be quantified through various experimental and computational methods.

Gibbs Free Energy of Conformational Equilibrium

The Gibbs free energy difference (ΔG°) between the two chair conformers of unsubstituted cis-1,2-cyclohexanedicarboxylic acid is zero, as they are energetically equivalent.

| Conformer 1 (a,e) | Conformer 2 (e,a) | ΔG° (kcal/mol) | Equilibrium Constant (K) |

| Carboxyl 1: axialCarboxyl 2: equatorial | Carboxyl 1: equatorialCarboxyl 2: axial | 0 | 1 |

Note: The presence of intramolecular hydrogen bonding, particularly in non-polar solvents, could potentially stabilize one conformer over the other, leading to a non-zero ΔG°. However, in aqueous solutions, intramolecular hydrogen bonding is generally not observed for the diacid.[1]

The A-value for a carboxylic acid group (-COOH) is approximately 1.35-1.7 kcal/mol, representing the energetic penalty of placing it in an axial position. In the cis-1,2-isomer, one group is always axial and one is equatorial, resulting in a net cancellation of this steric strain between the two conformers.

Crystallographic Data

X-ray crystallography provides precise data on bond lengths and angles in the solid state. The crystal structure of cis-1,2-cyclohexanedicarboxylic acid reveals that the molecule adopts a chair conformation.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.43 |

| b (Å) | 10.95 |

| c (Å) | 11.66 |

| β (°) | 105.4 |

Data obtained from the crystal structure determination by Benedetti, E., Pedone, C., & Allegra, G. (1970). The crystal structure of cis-1,2-cyclohexanedicarboxylic acid. The Journal of Physical Chemistry, 74(3), 512-516. Note that accessing the full crystallographic information file (CIF) from the original publication or crystallographic databases is recommended for a complete set of atomic coordinates, bond lengths, and angles.

NMR Spectroscopic Data

Proton NMR spectroscopy is a powerful tool for conformational analysis in solution. The vicinal coupling constants (³J) between protons on adjacent carbons are dependent on the dihedral angle between them, as described by the Karplus equation.

| Coupling Type | Typical ³J Value (Hz) |

| ³Jaa | 10 - 13 |

| ³Jae | 2 - 5 |

| ³Jee | 2 - 5 |

By measuring the time-averaged coupling constants of the methine protons at C1 and C2, the relative populations of the conformers can be determined. For cis-1,2-cyclohexanedicarboxylic acid, the observed coupling constants would be an average of the couplings in the two equally populated chair forms.

Experimental Protocols

Conformational Analysis by NMR Spectroscopy

This protocol outlines the general procedure for determining the conformational equilibrium of a substituted cyclohexane using ¹H NMR spectroscopy.

Workflow for NMR-based conformational analysis.

Methodology:

-

Sample Preparation: A solution of cis-1,2-cyclohexanedicarboxylic acid is prepared in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

NMR Data Acquisition: High-resolution ¹H NMR spectra are recorded on a high-field NMR spectrometer. Temperature control is crucial for accurate measurements.

-

Spectral Analysis: The chemical shifts and coupling constants of the methine protons at C1 and C2 are determined. 2D NMR techniques such as COSY can aid in the assignment of proton signals.

-

Conformer Population Calculation: The observed vicinal coupling constant (Jobs) is a weighted average of the coupling constants in the two conformers: Jobs = P₁J₁ + P₂J₂ where P₁ and P₂ are the mole fractions of the two conformers, and J₁ and J₂ are the coupling constants for the pure conformers.

-

Karplus Relationship: The dihedral angle (θ) dependence of the vicinal coupling constant (³JHH) is described by the Karplus equation: ³JHH = A cos²(θ) + B cos(θ) + C where A, B, and C are empirically derived parameters. This relationship is fundamental for relating the observed J-couplings to the molecular geometry.

Dihedral angle vs. ³J coupling constant.

X-ray Crystallography

-

Crystal Growth: Single crystals of cis-1,2-cyclohexanedicarboxylic acid suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data. The structural model is then refined to obtain accurate bond lengths, bond angles, and torsion angles.

Significance in Drug Development

The conformation of a molecule is a key determinant of its biological activity. For drug molecules containing a cyclohexane ring, the axial or equatorial orientation of substituents can dramatically affect binding to a target receptor or enzyme. An axial substituent will occupy a different region of space compared to an equatorial one, leading to different steric and electronic interactions.

For derivatives of cis-1,2-cyclohexanedicarboxylic acid, understanding the conformational equilibrium is crucial. While the parent compound exists as a 1:1 mixture of two rapidly interconverting conformers, substitution on the cyclohexane ring or on the carboxyl groups can shift this equilibrium. This can be exploited in drug design to favor a conformation that presents the pharmacophoric groups in the optimal orientation for biological activity.

Conclusion

cis-1,2-Cyclohexanedicarboxylic acid is a foundational molecule for the study of conformational analysis in six-membered rings. Its stereochemistry dictates a dynamic equilibrium between two chair conformers, with one substituent in an axial and the other in an equatorial position. This guide has summarized the key stereochemical and conformational features, presented available quantitative data, and outlined the experimental protocols used to study this system. For professionals in drug development, a deep understanding of these principles is indispensable for the design of novel therapeutics with optimized efficacy and selectivity.

References

Solubility Profile of cis-1,2-Cyclohexanedicarboxylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cis-1,2-cyclohexanedicarboxylic acid in various organic solvents. The information is compiled to assist researchers and professionals in drug development and other scientific fields where this compound is utilized.

Introduction

cis-1,2-Cyclohexanedicarboxylic acid is a dicarboxylic acid with a cyclohexane (B81311) backbone. Its solubility is a critical parameter in various applications, including its use as a linker molecule in the synthesis of metal-organic frameworks (MOFs), in the production of plasticizers, and as an intermediate in organic synthesis. Understanding its behavior in different organic solvents is essential for process optimization, purification, and formulation development.

Data Presentation: Solubility in Organic Solvents

| Organic Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility |

| Methanol | CH₃OH | 32.7 | Soluble, "almost transparency"[1] |

| Ethanol | C₂H₅OH | 24.5 | Soluble[1] |

| Benzene | C₆H₆ | 2.3 | Soluble[1] |

| Diethyl Ether | (C₂H₅)₂O | 4.3 | Soluble[1] |

| Acetone (B3395972) | C₃H₆O | 20.7 | Soluble (Implied for dicarboxylic acids) |

| Ethyl Acetate (B1210297) | C₄H₈O₂ | 6.0 | Soluble (Implied for dicarboxylic acids) |

Note: The solubility in acetone and ethyl acetate is inferred from studies on homologous series of dicarboxylic acids, which suggest these are suitable solvents for such compounds.

Experimental Protocols for Solubility Determination

The following outlines a general experimental methodology for determining the solubility of a solid compound like cis-1,2-cyclohexanedicarboxylic acid in an organic solvent. This protocol is a synthesis of standard laboratory practices.

Materials and Equipment

-

cis-1,2-Cyclohexanedicarboxylic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Vials or flasks with secure caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, or titration setup)

Experimental Procedure (Isothermal Method)

-

Preparation of Saturated Solutions:

-

Add an excess amount of cis-1,2-cyclohexanedicarboxylic acid to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After reaching equilibrium, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

-

Quantification of Solute:

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of cis-1,2-cyclohexanedicarboxylic acid in the diluted solution using a validated analytical method (e.g., HPLC with a calibration curve).

-

-

Calculation of Solubility:

-

The solubility (S) can be calculated using the following formula:

S ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of flask) / (Volume of supernatant taken) × 100

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of cis-1,2-cyclohexanedicarboxylic acid.

Caption: Experimental workflow for solubility determination.

References

physical and chemical properties of cis-1,2-Cyclohexanedicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of cis-1,2-cyclohexanedicarboxylic acid, a valuable building block in organic synthesis and medicinal chemistry. The information is presented to support research and development activities, with a focus on quantitative data, experimental methodologies, and key chemical transformations.

Physical and Chemical Properties

cis-1,2-Cyclohexanedicarboxylic acid is a white, crystalline solid at room temperature.[1] Its cyclic structure and the cis-orientation of the two carboxylic acid groups influence its physical properties and chemical reactivity.

Identification and General Properties

| Property | Value | Reference(s) |

| IUPAC Name | (1R,2S)-cyclohexane-1,2-dicarboxylic acid | [1] |

| Synonyms | cis-Hexahydrophthalic acid | [2] |

| CAS Number | 610-09-3 | [1] |

| Molecular Formula | C₈H₁₂O₄ | [2] |

| Molecular Weight | 172.18 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

Quantitative Physical Data

The following table summarizes key quantitative physical properties of cis-1,2-cyclohexanedicarboxylic acid.

| Property | Value | Unit | Reference(s) |

| Melting Point | 188 - 192 | °C | [2] |

| Boiling Point | 262.49 (rough estimate) | °C | [2] |

| Density | 1.2104 (rough estimate) | g/cm³ | [2] |

| Water Solubility | >2 (at 20 °C) | g/L | [2] |

| pKa₁ | 4.34 (at 20 °C) | [2] | |

| pKa₂ | 6.76 (at 20 °C) | [2] | |

| Flash Point | 250 | °C | [2] |

Solubility Profile

| Solvent | Solubility | Reference(s) |

| Benzene | Soluble | [2] |

| Ethanol | Soluble | [2] |

| Methanol | Soluble | [2] |

| Ether | Soluble | [2] |

Chemical Reactivity and Transformations

The two carboxylic acid groups in a cis configuration allow for specific intramolecular reactions, in addition to typical carboxylic acid chemistry.

Anhydride Formation

Upon heating, cis-1,2-cyclohexanedicarboxylic acid readily undergoes intramolecular dehydration to form the corresponding cyclic anhydride. This is a key reaction that distinguishes it from its trans-isomer.

Fischer Esterification

Like other carboxylic acids, cis-1,2-cyclohexanedicarboxylic acid can be esterified by reaction with an alcohol in the presence of an acid catalyst. The reaction proceeds to form the corresponding diester.

Experimental Protocols

The following sections detail generalized protocols for the determination of key physical properties and for performing common chemical transformations.

Melting Point Determination

The melting point provides a quick assessment of purity. A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.[3]

Methodology:

-

Sample Preparation: A small amount of dry cis-1,2-cyclohexanedicarboxylic acid is finely powdered.[4] The open end of a capillary tube is pushed into the powder to pack a small amount (1-2 mm in height) into the sealed end.[4]

-

Apparatus Setup: The capillary tube is placed into a melting point apparatus alongside a calibrated thermometer.[3][5]

-

Determination: The apparatus is heated slowly and steadily.[6] The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.[4] This range, T₁-T₂, is the melting point range. For high accuracy, a preliminary rapid heating can be done to find an approximate range, followed by a slow, careful determination.[3]

pKa Determination by Potentiometric Titration

The two acid dissociation constants (pKa₁ and pKa₂) can be determined by titrating a solution of the diacid with a strong base and monitoring the pH.

Methodology:

-

Solution Preparation: A precise mass of cis-1,2-cyclohexanedicarboxylic acid is dissolved in deionized, carbonate-free water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.[7] A burette containing a standardized strong base (e.g., 0.1 M NaOH) is positioned over the beaker.[7]

-

Titration: The base is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[7]

-

Data Analysis: The pH is plotted against the volume of base added. The resulting titration curve will show two equivalence points. The pH at the half-equivalence points corresponds to the pKa values. The first half-equivalence point gives pKa₁, and the second gives pKa₂.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For cis-1,2-cyclohexanedicarboxylic acid, key absorptions include the broad O-H stretch of the carboxylic acid and the sharp C=O stretch.

Methodology (Thin Solid Film):

-

Sample Preparation: A small amount (approx. 50 mg) of the solid is dissolved in a few drops of a volatile solvent like acetone (B3395972) or methylene (B1212753) chloride.[8]

-

Film Deposition: A drop of this solution is placed on the surface of an IR-transparent salt plate (e.g., NaCl). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[8]

-

Spectral Acquisition: The plate is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.[8] If peaks are too intense, the film can be made thinner by cleaning the plate and using a more dilute solution.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.[9] Tetramethylsilane (TMS) is often used as an internal standard (0 ppm).[10]

-

Data Acquisition: The NMR tube is placed in the spectrometer. ¹H NMR and ¹³C NMR spectra are acquired.[9] The acidic protons of the carboxylic acid groups typically appear as a broad singlet far downfield in the ¹H NMR spectrum.[10]

Safety and Handling

cis-1,2-Cyclohexanedicarboxylic acid is classified as an irritant.

-

Hazard Statements: Causes skin irritation and serious eye irritation.[2]

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

Avoid breathing dust.

-

Store in a cool, dry, well-ventilated area in a tightly sealed container.

-

In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, seek medical advice.[2]

This document is intended for informational purposes for trained professionals and does not constitute a comprehensive safety data sheet (SDS). Always consult the full SDS before handling this chemical.

References

- 1. cis-1,2-Cyclohexanedicarboxylic acid | C8H12O4 | CID 245564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. byjus.com [byjus.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. pennwest.edu [pennwest.edu]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. benchchem.com [benchchem.com]

- 10. NMR Spectroscopy [www2.chemistry.msu.edu]

Commercial Availability and Technical Profile of cis-1,2-Cyclohexanedicarboxylic Acid: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and key experimental applications of cis-1,2-Cyclohexanedicarboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document consolidates critical data to support procurement, experimental design, and synthesis efforts.

Commercial Sourcing

cis-1,2-Cyclohexanedicarboxylic acid is readily available from a variety of chemical suppliers, catering to a range of purity requirements and research needs. The compound is typically sold as a white crystalline solid or powder.[1] Key suppliers and their offerings are summarized below.

| Supplier | Product Name | CAS Number | Purity | Additional Notes |

| EvitaChem | cis-1,2-Cyclohexanedicarboxylic acid | 610-09-3 | - | Catalog Number: EVT-305729.[2] |

| Simson Pharma Limited | Cis-1,2-Cyclohexanedicarboxylic Acid | 610-09-3 | - | Accompanied by a Certificate of Analysis.[1] |

| TCI America | cis-1,2-Cyclohexanedicarboxylic Acid | 610-09-3 | >98.0% (GC) | Available in various quantities.[3][4] |

| Spectrum Chemical | cis-1,2-Cyclohexanedicarboxylic Acid | 610-09-3 | - | Meets or exceeds grade requirements.[5] |

| Sigma-Aldrich | CIS-1,2-CYCLOHEXANEDICARBOXYLIC ACID | 610-09-3 | - | Part of their collection of rare and unique chemicals.[6] |

| Chem-Impex | (1S,2S)-1,2-Cyclohexanedicarboxylic acid | 21963-41-7 | ≥ 98% | Stereoisomer, for specific applications.[7] |

| Echemi | cis-1,2-Cyclohexanedicarboxylic acid | 610-09-3 | Industrial Grade | Offered by XIAMEN EQUATION CHEMICAL CO.,LTD.[8] |

Physicochemical Properties

A thorough understanding of the physical and chemical properties of cis-1,2-Cyclohexanedicarboxylic acid is essential for its effective application in research and development.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₄ | [1][2][3][9] |

| Molecular Weight | 172.18 g/mol | [1][2][3][9] |

| CAS Number | 610-09-3 | [1][2][3][8] |

| Appearance | White crystalline solid or powder | [1][2] |

| Melting Point | 188-192 °C | [2] |

| Boiling Point | 262.49 °C (rough estimate) | [2] |

| Density | 1.2104 (rough estimate) | [2] |

| Solubility | >2 g/L in water (20 °C) | [2] |

| pKa | Data available in IUPAC Digitized pKa Dataset | [1] |

Key Experimental Protocols

cis-1,2-Cyclohexanedicarboxylic acid is a versatile building block in organic synthesis. Detailed below are representative experimental protocols for its synthesis and potential applications.

Synthesis via Hydrogenation of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride (B1165640)

A common and efficient method for the preparation of cis-1,2-Cyclohexanedicarboxylic acid is the catalytic hydrogenation of its corresponding anhydride.[10]

Materials:

-

cis-4-Cyclohexene-1,2-dicarboxylic anhydride

-

Hydrogen gas (H₂)

-

Nickel on silica (B1680970) (Ni/SiO₂) catalyst[10] or Platinum oxide (Adams catalyst)

-

Anhydrous ethanol (B145695) (if using Adams catalyst)

-

Filtration apparatus (e.g., Hirsch funnel)

-

Rotary evaporator

Procedure (using a supported nickel catalyst):

-

In a suitable high-pressure reactor, charge the molten cis-4-cyclohexene-1,2-dicarboxylic anhydride and the silica-supported nickel catalyst. The reaction is performed in the absence of a solvent.[11]

-

Heat the mixture to a temperature range of 120 to 140 °C.[11]

-

Introduce hydrogen gas into the reactor and maintain a constant pressure.

-

Continuously pass hydrogen through the molten mass with agitation until the theoretical amount of hydrogen has been absorbed, indicating the completion of the reaction.[11]

-

Cool the reaction mixture and filter to remove the catalyst.

-

The resulting crude cis-cyclohexane-1,2-dicarboxylic anhydride can be purified by distillation.

-

Hydrolyze the anhydride by heating with water to yield cis-1,2-Cyclohexanedicarboxylic acid.

-

The acid can be further purified by recrystallization from water.[11]

Procedure (using Adams catalyst):

-

In a low-pressure catalytic hydrogenation apparatus, place Adams platinum oxide catalyst (0.5 g) and commercial absolute ethanol (20 ml) in a reaction bottle.[12]

-

Reduce the platinum oxide by shaking the mixture under a hydrogen atmosphere (1-2 atm) for 20-30 minutes.[12]

-

Introduce a solution of cis-4-cyclohexene-1,2-dicarboxylic acid in a suitable solvent into the reaction vessel.

-

Shake the mixture under a hydrogen atmosphere until the theoretical amount of hydrogen is consumed (typically 3-5 hours).[12]

-

Remove the catalyst by filtration through a Hirsch funnel.[12]

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the cis-1,2-Cyclohexanedicarboxylic acid by recrystallization.

Application in Polymer Synthesis

cis-1,2-Cyclohexanedicarboxylic acid serves as a valuable monomer in the synthesis of polyesters and other polymers. The rigid cyclohexane (B81311) ring can impart desirable properties such as increased thermal stability and mechanical strength to the resulting polymer.[13]

General Polycondensation Procedure:

-

In a reaction vessel equipped with a stirrer, nitrogen inlet, and a condenser, charge cis-1,2-Cyclohexanedicarboxylic acid, a suitable diol (e.g., ethylene (B1197577) glycol), and an esterification catalyst (e.g., antimony trioxide).

-

Heat the mixture under a nitrogen atmosphere to a temperature sufficient to initiate esterification and drive off water (typically 150-200 °C).

-

Once the initial esterification is complete (as indicated by the cessation of water distillation), apply a vacuum to the system.

-

Increase the temperature (typically to 250-280 °C) to facilitate the polycondensation reaction and remove the excess diol.

-

Continue the reaction under high vacuum until the desired melt viscosity (indicative of molecular weight) is achieved.

-

Cool the polymer under nitrogen and extrude or pelletize for further processing and characterization.

Signaling Pathways and Synthetic Workflows

Role as a Scaffold in ACE Inhibitors

cis-1,2-Cyclohexanedicarboxylic acid is a core structural component of the angiotensin-converting enzyme (ACE) inhibitor Idrapril (B143782).[14][15] ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure. The diagram below illustrates the RAAS pathway and the point of inhibition by ACE inhibitors like Idrapril.

Caption: The Renin-Angiotensin-Aldosterone System and ACE Inhibition.

General Synthetic Workflow

The synthesis of cis-1,2-Cyclohexanedicarboxylic acid from its anhydride precursor follows a logical workflow, as depicted below.

Caption: General workflow for the synthesis of cis-1,2-Cyclohexanedicarboxylic acid.

References

- 1. cis-1,2-Cyclohexanedicarboxylic acid | C8H12O4 | CID 245564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 1,2-Cyclohexanedicarboxylic acid, cis- [webbook.nist.gov]

- 4. 1,2-Cyclohexanedicarboxylic acid, cis- (CAS 610-09-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 1,2-シクロヘキサンジカルボン酸無水物,、cis型主体 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1,2-Cyclohexanedicarboxylic acid, cis- [webbook.nist.gov]

- 7. CIS-1,2-CYCLOHEXANEDICARBOXYLIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]

- 8. Buy Calcium cis-1,2-cyclohexanedicarboxylate | 491589-22-1 [smolecule.com]

- 9. scbt.com [scbt.com]

- 10. Buy cis-1,2-Cyclohexanedicarboxylic acid (EVT-305729) | 610-09-3 [evitachem.com]

- 11. US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. nbinno.com [nbinno.com]

- 14. Pharmacology of idrapril: a new class of angiotensin converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of idrapril calcium on tissue angiotensin-converting enzyme in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

cis-1,2-Cyclohexanedicarboxylic acid safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of cis-1,2-Cyclohexanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for cis-1,2-cyclohexanedicarboxylic acid (CAS No. 610-09-3), a compound utilized in various research and development applications, including its role as a reference standard in analytical method development and validation.[1] Adherence to proper safety protocols is crucial when working with this chemical to mitigate potential risks.

Hazard Identification and Classification

cis-1,2-Cyclohexanedicarboxylic acid is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its primary hazards are skin and eye irritation.[2][3]

GHS Classification:

Signal Word: Warning[2]

Hazard Statements:

Some sources also indicate that it may be harmful if swallowed (Acute toxicity, Oral, Category 4).[4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of cis-1,2-cyclohexanedicarboxylic acid is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O₄ | [4] |

| Molecular Weight | 172.18 g/mol | [3][4] |

| Appearance | White solid/crystalline powder | [3][5] |

| Melting Point | 188 - 192 °C (370.4 - 377.6 °F) | [5] |

| Odor | No information available | [5] |

Exposure Controls and Personal Protection

To ensure the safety of laboratory personnel, appropriate engineering controls and personal protective equipment (PPE) must be utilized.

Engineering Controls

-

Work in a well-ventilated area.[4] The use of a local exhaust ventilation system or a chemical fume hood is recommended to prevent the dispersion of dust.[2][6]

-

Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment when handling cis-1,2-cyclohexanedicarboxylic acid.

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. | To prevent eye contact which can cause serious irritation.[2][4] |

| Skin Protection | Impervious protective gloves (inspected prior to use) and appropriate protective clothing to prevent skin exposure. | To prevent skin contact which can cause irritation.[2][4] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if exposure limits are exceeded or if irritation is experienced. | To prevent inhalation of dust. |

Safe Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the chemical and the safety of the work environment.

Handling Protocols

-

Do not breathe dust.[5]

-

Wash hands and face thoroughly after handling.[2]

-

Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[7]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[4]

Storage Conditions

-

Keep the container tightly closed.[2]

-

Protect from moisture, as the substance is stable under normal conditions but should avoid exposure to moisture.[2]

-

Store under an inert gas.[2]

First Aid Measures

In the event of exposure to cis-1,2-cyclohexanedicarboxylic acid, the following first aid procedures should be followed promptly.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately rinse cautiously with plenty of water for several minutes, also under the eyelids, for at least 15 minutes.[2][5] If present and easy to do, remove contact lenses.[2] If eye irritation persists, get medical advice/attention.[2] |

| Skin Contact | Take off immediately all contaminated clothing.[2] Wash off with plenty of soap and water.[2][5] If skin irritation occurs, get medical advice/attention.[2] |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[2] If the person feels unwell, get medical advice/attention.[2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[4] |

| Ingestion | Rinse the mouth with water.[2][4] Do NOT induce vomiting.[6] Get medical advice/attention.[2] |

Accidental Release and Firefighting Measures

Accidental Release Measures

In the case of a spill, the following protocol should be enacted to ensure containment and cleanup without endangering personnel.

Spill Response Protocol:

-

Ensure adequate ventilation.

-

Evacuate non-essential personnel from the spill area and control entry.[2]

-

Wear suitable personal protective equipment, including gloves, safety goggles, and respiratory protection.[2]

-

Avoid dust formation. [4]

-

Contain the spill. Prevent the product from entering drains.[2]

-

Clean up the spill. Sweep up the solid material and shovel it into a suitable, labeled container for disposal.[5]

-

Dispose of the waste in accordance with local and national regulations.[2] Entrust disposal to a licensed waste disposal company.[2]

Firefighting Measures

-